1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl-
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Overview
Description
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and three methyl groups (-CH3) on a tetrahydronaphthalene ring
Preparation Methods
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be achieved through several methods:
Catalytic Hydrogenation: One common method involves the partial reduction of 1-naphthol using homogeneous or heterogeneous catalytic hydrogenation.
Nitration and Hydrogenation: Another method includes the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to form the corresponding amine, which is then hydrolyzed to yield 1-naphthol.
Chemical Reactions Analysis
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated derivatives. Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of drugs for treating diseases such as HIV and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and functions.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be compared with other similar compounds:
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the three methyl groups present in the target compound, resulting in different chemical properties and reactivity.
1-Naphthalenol, 1,2,3,4-tetrahydro-: This isomer has the hydroxyl group and hydrogenation at different positions, leading to variations in its chemical behavior.
1-Naphthalenol, 5,6,7,8-tetrahydro-2,5-dimethyl-8-(1-methylethyl)-: This compound has additional methyl and isopropyl groups, which significantly alter its physical and chemical properties.
Properties
CAS No. |
59963-95-0 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,3,4-trimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h14H,4-7H2,1-3H3 |
InChI Key |
UTRDQZNIBMZGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCCC2)C(=C1C)O)C |
Origin of Product |
United States |
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